5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a synthetic organic compound with the molecular formula C8H6FNO3S It is characterized by the presence of a benzothiazole ring system substituted with a fluorine atom at the 5-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and methyl acetoacetate.
Cyclization: The key step involves the cyclization of the intermediate to form the benzothiazole ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the sulfone group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the benzothiazole ring provides a stable scaffold for binding to enzymes and receptors. The sulfone group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Lacks the methyl group at the 7-position.
7-Methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Lacks the fluorine atom at the 5-position.
2,3-Dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Lacks both the fluorine and methyl substitutions.
Uniqueness
5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the combined presence of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-fluoro-7-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3S/c1-4-2-5(9)3-6-7(4)14(12,13)10-8(6)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVWSACHVSYRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1S(=O)(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.